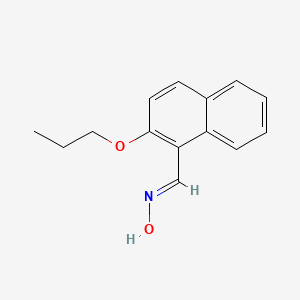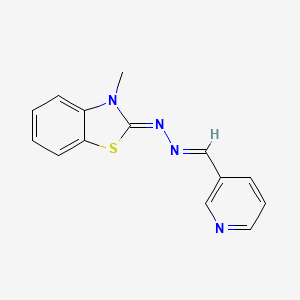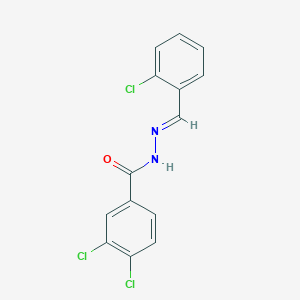![molecular formula C15H13Cl2N3 B5537557 (2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5537557.png)
(2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound has been synthesized by various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of (2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cellular processes. For example, it has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been found to inhibit the activity of tubulin, a protein that is involved in cell division.
Biochemical and Physiological Effects:
(2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process by which cells undergo programmed cell death. It has also been found to inhibit cell proliferation and migration. Additionally, this compound has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine is its broad-spectrum antimicrobial activity. This makes it a useful compound for studying the mechanisms of bacterial, fungal, and viral infections. Additionally, its anticancer properties make it a valuable compound for investigating cancer biology and developing new cancer therapies. However, one of the limitations of this compound is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on (2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxic effects on cells. Finally, there is a need for more research on the use of (2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine as a fluorescent probe for imaging cellular structures.
Méthodes De Synthèse
Several methods have been developed for the synthesis of (2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine. One of the most commonly used methods involves the reaction of 2,5-dichloroaniline with 1-methyl-1H-benzimidazole in the presence of a suitable base and solvent. The reaction proceeds under reflux conditions and yields the desired product in good yields. Other methods include the use of palladium-catalyzed coupling reactions, microwave-assisted synthesis, and one-pot multicomponent reactions.
Applications De Recherche Scientifique
(2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been studied for its potential applications in biomedical research. It has been shown to exhibit antibacterial, antifungal, and antiviral activities. Additionally, this compound has been found to have anticancer properties and has been studied for its potential use in cancer therapy. It has also been investigated for its potential use as a fluorescent probe for imaging cellular structures.
Propriétés
IUPAC Name |
2,5-dichloro-N-[(1-methylbenzimidazol-2-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3/c1-20-14-5-3-2-4-12(14)19-15(20)9-18-13-8-10(16)6-7-11(13)17/h2-8,18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMZRHDICAIAPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5537492.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5537498.png)
![1-phenyl-4-[(2,5,7-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5537513.png)

![3-isopropyl-N,1-dimethyl-N-[(1R)-1-(1-naphthyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537529.png)

![2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B5537545.png)
![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B5537553.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5537563.png)

![1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinol](/img/structure/B5537577.png)
